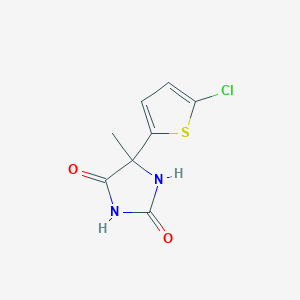
2H-Thiopyran-3,5(4H,6H)-dione
Vue d'ensemble
Description
2H-Thiopyran-3,5(4H,6H)-dione is an organic compound belonging to the thiopyran family. Thiopyrans are sulfur-containing heterocycles, which are analogs of pyrans where the oxygen atom is replaced by a sulfur atom. This compound is characterized by its unique structure, which includes a six-membered ring with sulfur and two keto groups at the 3 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-3,5(4H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with sulfur sources under acidic or basic conditions. For example, the reaction of 1,3-diketones with elemental sulfur or hydrogen sulfide in the presence of a base such as sodium hydroxide can yield the desired thiopyran-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Thiopyran-3,5(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming thiopyran-diols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopyran-diols.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2H-Thiopyran-3,5(4H,6H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Thiopyran-3,5(4H,6H)-dione involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can participate in nucleophilic and electrophilic interactions, making it a versatile intermediate in chemical reactions. The keto groups can also form hydrogen bonds and interact with biological molecules, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
2H-Thiopyran-3,5(4H,6H)-dione can be compared with other sulfur-containing heterocycles such as thiophenes and thiazoles. Unlike thiophenes, which have a five-membered ring, thiopyrans have a six-membered ring, which can influence their chemical reactivity and biological activity. Thiazoles, on the other hand, contain both sulfur and nitrogen atoms in the ring, leading to different chemical properties and applications.
List of Similar Compounds
- Thiophene
- Thiazole
- 2H-Thiopyran
- 2H-Thiopyran-4-one
Propriétés
IUPAC Name |
thiane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S/c6-4-1-5(7)3-8-2-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHPFHUCOPGRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CSCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315278 | |
| Record name | 2H-Thiopyran-3,5(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6881-49-8 | |
| Record name | 6881-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Thiopyran-3,5(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2H-Thiopyran-3,5(4H,6H)-dione a useful building block in organic synthesis?
A1: this compound is a versatile building block for constructing diverse heterocyclic systems. Its structure, containing a thiopyran ring with two carbonyl groups, allows for various chemical transformations. [, , ] For instance, it readily reacts with dinucleophiles like hydrazines and hydroxylamine, enabling the synthesis of thiopyrano[3,4-c]pyrazolones, thiopyrano[4,3-d]isoxazoles, and thiopyrano[3,4-d]pyrimidines. []
Q2: Can you provide an example of a one-pot multicomponent reaction utilizing this compound to synthesize complex heterocycles?
A2: One example is the synthesis of benzo[4,5]imidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives. [] This one-pot reaction involves this compound, an aryl aldehyde, and 1H-benzo[d]imidazol-2-amine in glacial acetic acid. This method provides a rapid and efficient route to these complex tetracyclic systems under mild conditions. []
Q3: How does the reaction of this compound with amines differ from its reaction with dinucleophiles?
A3: While dinucleophiles react with this compound to form fused heterocycles, amines can lead to different outcomes depending on the amine and reaction conditions. For example, reacting this compound with N,N-dimethylformamide dimethyl acetal leads to 4-dimethylaminomethylene-2H-thiopyran-3,5(4H,6H)-dione, which serves as a precursor for further reactions with dinucleophiles. [] On the other hand, simple amines might react with the carbonyl groups, potentially forming imines or enamines. [, ]
Q4: The provided research mentions the synthesis of "thiopyrano[3,4-b]pyridine" derivatives. Can you elaborate on the significance of this structural motif?
A4: Thiopyrano[3,4-b]pyridine represents a privileged scaffold in medicinal chemistry. This framework is present in numerous biologically active compounds with diverse pharmacological activities. [] Thus, developing efficient synthetic routes to access this core structure, and its derivatives, holds significant value for drug discovery endeavors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)







